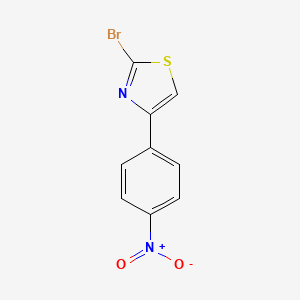

2-Bromo-4-(4-nitrophenyl)thiazole

Overview

Description

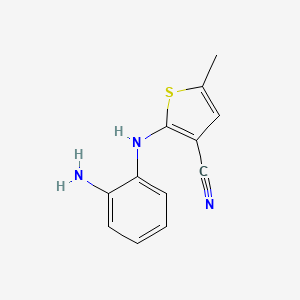

“2-Bromo-4-(4-nitrophenyl)thiazole” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of 2,4-disubstituted thiazole derivatives, which includes “2-Bromo-4-(4-nitrophenyl)thiazole”, has been reported in several studies . The synthesis process typically involves the reaction of 2-bromothiazol-4-amine with other reagents . The exact synthesis process can vary depending on the specific substituents used .Molecular Structure Analysis

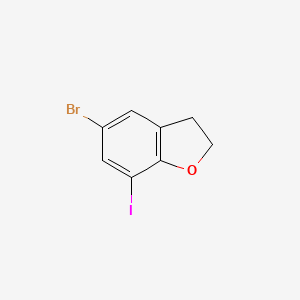

The molecular structure of “2-Bromo-4-(4-nitrophenyl)thiazole” is characterized by a thiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is substituted at the 2nd and 4th positions . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms .Scientific Research Applications

Antitumor Activity

Thiazole derivatives have been studied for their potential antitumor properties. For instance, certain thiazole compounds have demonstrated cytotoxicity against human tumor cell lines, which could make them valuable in the development of cancer treatments .

DNA Interaction

Some thiazoles can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is crucial in the study of new chemotherapeutic agents .

Antimicrobial Activity

Efforts have been made to synthesize thiazole derivatives to combat antimicrobial resistance. These compounds could play a role in developing new antimicrobial agents with unique mechanisms of action against resistant pathogens .

Molecular Modelling

Thiazole derivatives are also used in molecular modelling to study their interactions with biological targets. This helps in understanding their pharmacological activities and optimizing their structures for better efficacy .

Synthetic Methodologies

The synthesis of thiazole compounds, including various derivatives, is an active area of research. Developing new synthetic methodologies can lead to more efficient production and novel compounds with potential applications in medicine .

Drug Resistance

Research on thiazoles also includes studying their role in overcoming drug resistance in cancerous cells and pathogens, which is a significant challenge in current medical treatments .

properties

IUPAC Name |

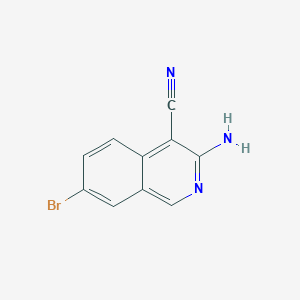

2-bromo-4-(4-nitrophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2S/c10-9-11-8(5-15-9)6-1-3-7(4-2-6)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKPIOCWAPFGAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(4-nitrophenyl)thiazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

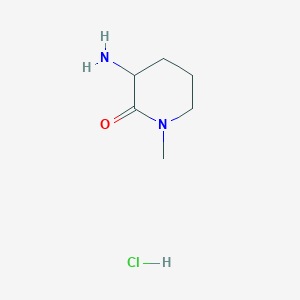

![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1376429.png)